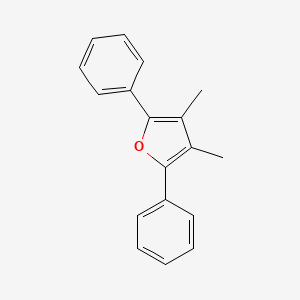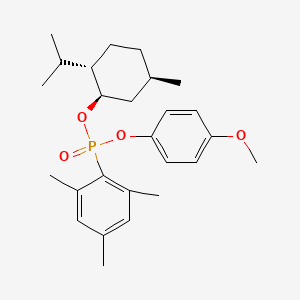
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that features a unique combination of pyrrole, pyrimidine, and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions
Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated pyrrole.
Pyrimidine Attachment: The pyrimidine ring can be attached using a nucleophilic substitution reaction, where an aminopyrimidine derivative reacts with a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs for treating diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and pyrrole rings.
Mécanisme D'action
The mechanism of action of 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrimidine ring could mimic nucleotides, potentially interfering with DNA or RNA processes. The thiophene and pyrrole rings could interact with proteins or other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Aminopyrimidin-4-yl)-2-(thiophen-2-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl group on the thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(furan-2-yl)-1H-pyrrole-3-carboxylic acid: Contains a furan ring instead of a thiophene ring.
5-(2-Aminopyrimidin-4-yl)-2-(phenyl)-1H-pyrrole-3-carboxylic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness
The presence of the methyl group on the thiophene ring in 5-(2-Aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid may enhance its electronic properties and influence its reactivity compared to similar compounds. This structural feature could make it more suitable for specific applications in materials science or medicinal chemistry.
Propriétés
| 951784-27-3 | |
Formule moléculaire |
C14H12N4O2S |
Poids moléculaire |
300.34 g/mol |
Nom IUPAC |
5-(2-aminopyrimidin-4-yl)-2-(5-methylthiophen-2-yl)-1H-pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N4O2S/c1-7-2-3-11(21-7)12-8(13(19)20)6-10(17-12)9-4-5-16-14(15)18-9/h2-6,17H,1H3,(H,19,20)(H2,15,16,18) |
Clé InChI |
YYRKFGWMDRVZEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=C(C=C(N2)C3=NC(=NC=C3)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2,2'-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]imino]bis-](/img/structure/B12905862.png)



![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)


